4-Bromo-7-(trifluoromethoxy)-1H-indole
Description
4-Bromo-7-(trifluoromethoxy)-1H-indole is a halogenated indole derivative with a bromine substituent at the 4-position and a trifluoromethoxy group at the 7-position. Its molecular formula is C₉H₅BrF₃NO, with a molecular weight of 280.05 g/mol . Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or antioxidants .
Properties
CAS No. |
1774896-71-7 |
|---|---|
Molecular Formula |
C9H5BrF3NO |
Molecular Weight |
280.04 g/mol |
IUPAC Name |
4-bromo-7-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-1-2-7(15-9(11,12)13)8-5(6)3-4-14-8/h1-4,14H |
InChI Key |
HXKVPJLAHMJNHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC2=C1OC(F)(F)F)Br |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1OC(F)(F)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-Bromo-7-(trifluoromethoxy)-1H-indole, highlighting differences in substituents, molecular weight, and functional properties:
Key Observations:
Substituent Position : The placement of bromine at C4 (vs. C5 in most analogs) alters steric and electronic interactions. For instance, C4-brominated indoles may exhibit distinct binding modes in protein pockets compared to C5 analogs .
Trifluoromethoxy Group : The -OCF₃ group at C7 enhances lipophilicity and metabolic stability compared to methyl (-CH₃) or carboxylic acid (-COOH) groups, making the compound more suited for central nervous system targeting .
Functional Group Diversity : Carboxamide () and triazole () substituents introduce hydrogen-bonding capabilities, which are absent in the target compound. This may limit its utility in applications requiring strong target binding .
Physical and Chemical Properties
- Solubility : The trifluoromethoxy group reduces water solubility compared to polar analogs like 5-Bromo-1H-indole-7-carboxylic acid. This is critical for pharmacokinetic optimization .
- Stability : The electron-withdrawing nature of -OCF₃ and Br may increase resistance to oxidative degradation compared to methyl-substituted indoles .
- Spectroscopic Data : While NMR/MS data for the target compound are unavailable, analogs such as 9a () show characteristic indole proton signals (δ 6.80–7.23 ppm in ¹H NMR) and molecular ion peaks in HRMS (e.g., m/z 397.0653 for 9a) .
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